S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide
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Overview
Description
S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a chromenyl group, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The chromenyl group can be introduced through the reaction of 7-amino-4-methylcoumarin with organic halides . The final product is obtained after a series of purification steps, including precipitation and washing with ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler aliphatic compounds.
Scientific Research Applications
S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide involves its interaction with specific molecular targets and pathways. The chromenyl group is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, the compound may interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives share structural similarities and biological activities.
Benzyl Carbamates: Compounds such as S-benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate have similar synthetic routes and applications.
Uniqueness
S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide stands out due to its unique combination of a chromenyl group with a cysteinamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H36N2O5S |
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Molecular Weight |
524.7 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C29H36N2O5S/c1-5-6-12-22-15-27(33)36-28-20(4)25(14-13-23(22)28)35-16-26(32)31-24(29(34)30-19(2)3)18-37-17-21-10-8-7-9-11-21/h7-11,13-15,19,24H,5-6,12,16-18H2,1-4H3,(H,30,34)(H,31,32)/t24-/m0/s1 |
InChI Key |
AXGPQQQQJIECIF-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)NC(C)C |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)NC(C)C |
Origin of Product |
United States |
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